2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a sulfonamide moiety, and a dimethoxyphenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonamidation: The attachment of the sulfonamide group to the chlorinated phenoxy compound.
Acetamidation: The final step involves the formation of the acetamide group by reacting with 3,4-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The compound’s phenoxy and acetamide groups may also contribute to its overall biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
- 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-(2-chloro-phenoxy)-N-phenyl-acetamide
Uniqueness
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O6S/c1-12(2)22-29(24,25)14-6-8-16(15(20)10-14)28-11-19(23)21-13-5-7-17(26-3)18(9-13)27-4/h5-10,12,22H,11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNVFGMSZAQZGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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